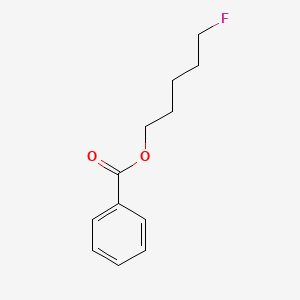
Benzoic acid, 5-fluoropentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-fluoropentyl ester is an organic compound with the molecular formula C12H15FO2 It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 5-fluoropentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoic acid, 5-fluoropentyl ester can be synthesized through the esterification reaction of benzoic acid with 5-fluoropentanol. The reaction typically involves heating benzoic acid and 5-fluoropentanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous flow microwave reactor, which allows for precise control of reaction parameters and improved efficiency . The use of microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 5-fluoropentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 5-fluoropentanol in the presence of a strong acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of various oxidized products.
Substitution: The fluorine atom in the 5-fluoropentyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Benzoic acid and 5-fluoropentanol.
Oxidation: Various oxidized derivatives of the fluoropentyl group.
Substitution: Substituted derivatives of the ester.
Applications De Recherche Scientifique
Benzoic acid, 5-fluoropentyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The ester is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-fluoropentyl ester involves its interaction with biological targets, leading to various effects. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 5-fluoropentanol. Benzoic acid is known to inhibit the growth of microorganisms by disrupting their metabolic processes . The fluoropentyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and cellular targets.
Comparaison Avec Des Composés Similaires
Benzoic acid esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their biological activities and applications.
Fluorinated esters: Compounds like 5-fluoropentyl acetate and 5-fluoropentyl propionate have similar structures but may exhibit different reactivity and biological effects due to variations in the ester group.
Uniqueness: Benzoic acid, 5-fluoropentyl ester is unique due to the presence of both the benzoic acid moiety and the fluoropentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
583-16-4 |
|---|---|
Formule moléculaire |
C12H15FO2 |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
5-fluoropentyl benzoate |
InChI |
InChI=1S/C12H15FO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
VBUBHKGSNQYAIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



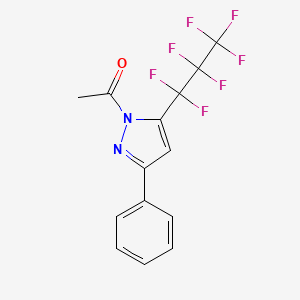
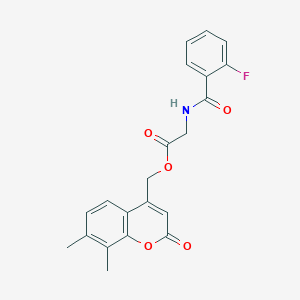
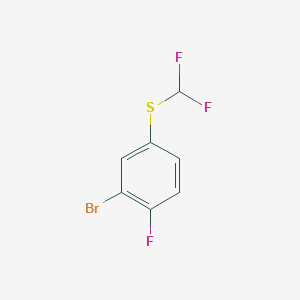
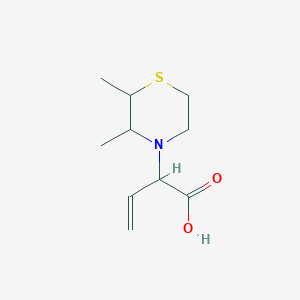
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
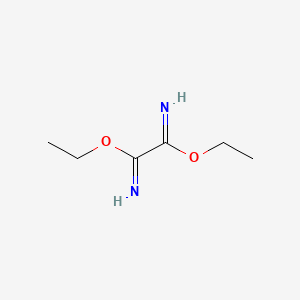
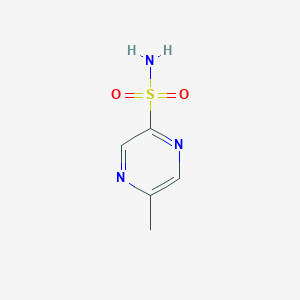
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
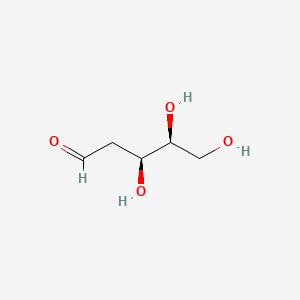
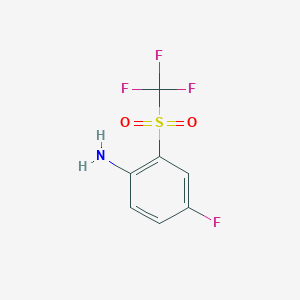
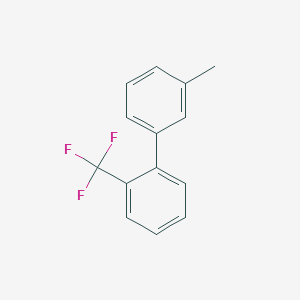
![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
